FliL proteins are classified as flagellar proteins and are found in a variety of Gram-negative bacteria, including Escherichia coli and Bradyrhizobium diazoefficiens. The gene encoding FliL is typically located within operons associated with flagellar synthesis, indicating its integral role in the flagellar assembly process. Studies have shown that FliL interacts with other flagellar components, such as FliE and the stator complexes, to facilitate the assembly and function of the flagellum .
FliL proteins can be synthesized using various methods, including cell-free protein synthesis (CFPS) systems. These systems allow for the production of proteins without the need for living cells, enabling rapid prototyping and high-throughput analysis. Recent advancements have improved CFPS yields through optimization of parameters such as DNA template concentration, ribosomal binding site design, and reaction conditions .
For instance, protocols have been developed to express FliL in CFPS systems derived from Escherichia coli, which can produce functional proteins suitable for further analysis. The synthesis process typically involves using plasmids that encode the FliL gene, followed by transcription and translation in a controlled environment .
The molecular structure of FliL proteins varies among different bacterial species but generally includes distinct N-terminal and C-terminal domains. For example, structural predictions indicate that FliL contains a cytoplasmic domain at its N-terminus followed by a transmembrane region and a periplasmic C-terminal domain .
Recent studies utilizing computational modeling techniques have provided insights into the structural characteristics of FliL. These models suggest that the N-terminal domain is critical for interaction with other flagellar components, while the C-terminal domain may play a role in stabilizing these interactions during flagellar assembly .
FliL's function is closely tied to its interactions with other flagellar proteins during the assembly process. It participates in several biochemical reactions that are essential for flagellar construction. For instance, FliL interacts with FliE at the base of the flagellum, facilitating the recruitment of additional components necessary for proper assembly .
The precise biochemical pathways involving FliL include interactions with stator complexes that provide torque for flagellar rotation. These interactions are mediated through specific amino acid residues within the protein, which can be altered through mutagenesis to study their effects on function .
The mechanism of action of FliL involves its role as a structural component within the flagellar basal body. It stabilizes interactions between various flagellar proteins, ensuring that the assembly process proceeds efficiently. Research indicates that mutations within critical regions of FliL can lead to defects in motility due to improper assembly or instability of the flagellum .
FliL's interaction with other proteins like FliE is essential for maintaining the integrity of the flagellar structure during rotation and movement. This interaction is regulated by conformational changes in response to environmental factors affecting motility .
Chemically, FliL contains functional groups typical of proteins that facilitate interactions with other biomolecules. The presence of hydrophobic regions suggests a tendency to associate with membrane structures, while polar residues may interact with aqueous environments or other polar molecules involved in signaling pathways related to motility .
FliL proteins have significant applications in microbiology and biotechnology. They are essential for studying bacterial motility mechanisms, which can inform research on pathogenicity in infectious diseases where motility plays a role in virulence. Furthermore, understanding FliL's structure-function relationships can aid in developing novel antimicrobial strategies targeting bacterial motility systems.
In synthetic biology, engineered versions of FliL could be utilized to create synthetic motility systems or improve existing microbial strains used in bioremediation or bioengineering applications . The ability to manipulate these proteins through genetic engineering opens new avenues for research into bacterial behavior and interaction with their environments.
FliL is a conserved transmembrane protein essential for bacterial flagellar function. Its primary structure comprises three distinct domains: a short N-terminal cytoplasmic domain (typically 15–25 residues), a single transmembrane helix (TM, residues 18–40 in Vibrio alginolyticus), and a larger periplasmic C-terminal domain (residues 41–167) [1] [7]. Comparative genomics reveals FliL orthologs across diverse bacterial phyla, including Proteobacteria, Spirochaetes, and Firmicutes, with sequence identities ranging from 30% to 85% in the periplasmic region [7] [9]. The most conserved element is the stomatin/prohibitin/flotillin/HflK/C (SPFH) domain within the periplasmic region, which shares 40–60% similarity across species [1] [3]. This domain contains signature motifs implicated in protein oligomerization and ion channel regulation. Notably, the cytoplasmic N-terminus shows higher variability but often includes putative protein-binding motifs that interact with rotor components like FliF and FliG [7] [9].
Table 1: Conserved Domains in FliL Protein
Domain | Position | Conservation | Function |
---|---|---|---|
N-terminal cytoplasmic | ~1–25 | Low (20–35%) | Motor protein interactions (FliG/FliF) |
Transmembrane helix | ~18–40 | High (70–85%) | Membrane anchoring, stator association |
Periplasmic linker | ~41–60 | Moderate (40%) | Flexibility, stator coupling |
SPFH domain | ~60–167 | High (60–80%) | Oligomerization, ion channel regulation |
High-resolution crystal structures of FliL’s periplasmic domain (FliLPeri) from multiple bacteria reveal a conserved β-solenoid fold characteristic of SPFH family proteins. The Vibrio alginolyticus FliLPeri structure (residues 41–167) adopts a curved, horseshoe-like shape with a central β-sheet core flanked by α-helices [1] [3]. This architecture facilitates self-assembly into ring-like oligomers. The crystal structure of Helicobacter pylori FliLPeri (residues 81–183, PDB ID: 7SGP) resolved at 2.1 Å confirms this fold and reveals a decameric ring assembly with an inner diameter of 8 nm – matching the dimensions of the stator unit PomA₄PomB₂ [10]. Key residues stabilizing this ring include hydrogen bonds between β-strands (e.g., Arg94–Glu132 in V. alginolyticus) and hydrophobic interactions within the solenoid core [1] [3]. Limited proteolysis experiments identified a protease-resistant core (residues 58–167) essential for structural integrity, while the N-terminal linker (residues 41–57) enhances conformational flexibility for stator engagement [1].
Table 2: Crystallographic Features of FliL Periplasmic Domains
Organism | PDB ID | Resolution (Å) | Oligomeric State | Inner Diameter | Key Interactions |
---|---|---|---|---|---|
Vibrio alginolyticus | Not specified | 2.5 | Decamer | 8 nm | Arg94–Glu132, hydrophobic core |
Helicobacter pylori | 7SGP | 2.1 | Decamer | 8 nm | Salt bridges, β-sheet stacking |
FliL undergoes stimulus-dependent oligomerization to form functional circular scaffolds around stator units. In situ cryo-ET studies of Borrelia burgdorferi show FliL assembles as a 10-nm ring encircling the MotA/MotB stator complex [8]. This ring transitions from partial to full oligomers upon stator recruitment, with stoichiometries varying by species: Vibrio FliL forms decamers [1], while Helicobacter assembles 18-subunit rings coordinating with MotAB units [10]. Oligomerization is driven by two mechanisms: (1) Ion flux-dependent activation, where sodium or proton influx through the stator induces FliLPeri ring closure, and (2) Length-matching linkers, where deletions in the periplasmic linker of stator B-subunits (e.g., PomB in Vibrio) disrupt FliL ring assembly despite intact motor function [1] [5]. The FliL ring stabilizes the extended conformation of the stator’s periplasmic linker (e.g., MotBlinker), preventing torsional strain during high-torque rotation [8]. Disruption of oligomerization – such as mutations at FliLPeri dimer interfaces – abolishes swarming motility in viscous environments [1] [3].
Table 3: FliL Oligomerization States Across Bacterial Species
Species | Oligomeric State | Stoichiometry vs. Stator | Functional Consequence |
---|---|---|---|
Borrelia burgdorferi | Decameric ring | 1:1 per stator unit | Stator stabilization, high-torque generation |
Vibrio alginolyticus | Decameric ring | Ring surrounds stator | Motor function under high load |
Helicobacter pylori | 18-mer ring | 1:1 per MotAB unit | Stator activation, torque optimization |
FliL’s periplasmic domain shares striking structural homology with the SPFH domain of eukaryotic stomatin-family proteins, which regulate ion channels and membrane microdomain organization. Structural superposition of Vibrio FliLPeri onto mouse stomatin (SLP3) yields a Cα RMSD of 2.8 Å, with conserved topology in the curved β-sheet core and flanking helices [1] [6]. Both proteins assemble into ring-like oligomers that scaffold membrane protein complexes: stomatin encircles acid-sensing ion channels (ASICs), while FliL surrounds stator ion channels [7] [8]. Mechanistically, FliL’s SPFH domain enables mechanosensitive ion flux regulation by controlling stator channel activation. Mutations in conserved SPFH residues (e.g., Gly110 in Vibrio FliL) impair both oligomerization and motor function, analogous to stomatin mutations that disrupt ASIC regulation [1] [6]. This homology suggests an evolutionarily conserved mechanism where SPFH domains oligomerize to modulate membrane-embedded ion transporters. The persistence of this domain from bacteria to mammals underscores its fundamental role in mechanosensation and energy transduction [3] [7].
Key Functional Parallels:
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